4-(2,4-Difluorophenyl)-2-fluorobenzoic acid

Description

Nomenclature and Classification

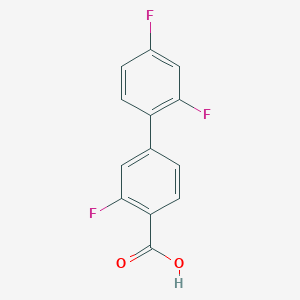

The systematic nomenclature of 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid follows International Union of Pure and Applied Chemistry guidelines, providing a clear description of the molecular structure through its name. The compound is officially designated as 4-(2,4-difluorophenyl)-2-fluorobenzoic acid, indicating the presence of a difluorophenyl substituent at the 4-position of 2-fluorobenzoic acid. Alternative systematic names include 2',3,4'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid, which emphasizes the biphenyl nature of the structure and the total count of fluorine substituents.

From a chemical classification perspective, this compound belongs to several important categories. Primarily, it is classified as a benzoic acid derivative, specifically a substituted benzoic acid where the hydrogen atoms have been replaced by fluorine atoms and an additional aromatic ring system. The compound also falls under the broader classification of organofluorine compounds, which are organic molecules containing carbon-fluorine bonds. More specifically, it represents a polyfluorinated aromatic compound, distinguishing it from monofluorinated derivatives.

The molecular formula C₁₃H₇F₃O₂ provides essential information about the atomic composition, revealing the presence of thirteen carbon atoms, seven hydrogen atoms, three fluorine atoms, and two oxygen atoms. This formula immediately indicates the compound's position within the fluorinated aromatic acid family and suggests its potential chemical behavior based on the fluorine-to-carbon ratio and the presence of the carboxylic acid functionality.

Historical Context and Discovery

The development of 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid must be understood within the broader historical context of organofluorine chemistry, which has undergone remarkable evolution since the late 19th century. The foundation for synthesizing such complex fluorinated aromatic compounds was established through pioneering work that began with Alexander Borodin's first organofluorine synthesis in 1862, where he performed nucleophilic replacement of halogen atoms with fluoride. This early work established the fundamental principles that would later enable the synthesis of more sophisticated fluorinated aromatic systems.

The practical synthesis of fluoroaromatic compounds became feasible through the development of the Schiemann reaction in 1927, which provided a reliable method for introducing fluorine atoms into aromatic rings. This reaction, involving the decomposition of diazonium salts in the presence of fluoroboric acid, became instrumental in producing fluorinated benzoic acid derivatives. The methodology was later refined and improved, making it suitable for manufacturing various fluoroaromatic compounds that would serve as building blocks for more complex structures like 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid.

The emergence of compounds like 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid represents the culmination of decades of advancement in organofluorine synthetic methodology. The ability to selectively introduce multiple fluorine atoms at specific positions on aromatic rings required the development of sophisticated synthetic strategies and reagents. Contemporary approaches to synthesizing such compounds often employ advanced catalytic systems and specialized fluorinating agents that allow for precise control over substitution patterns.

The recognition of fluorine's unique properties in organic chemistry has driven continuous innovation in synthetic methods, ultimately enabling the preparation of highly specialized compounds like 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid. These developments have been particularly significant in the context of drug discovery and materials science, where the unique properties imparted by strategic fluorine placement have proven invaluable.

Position within Fluorinated Benzoic Acid Family

4-(2,4-Difluorophenyl)-2-fluorobenzoic acid occupies a distinctive position within the extensive family of fluorinated benzoic acids, representing a relatively uncommon variant that combines multiple fluorine substituents across two aromatic rings. While simple fluorinated benzoic acids such as 4-fluorobenzoic acid and 2-fluorobenzoic acid have been well-established in the literature, the trifluorinated biphenyl structure of this compound places it in a more specialized category.

The fluorinated benzoic acid family encompasses a wide range of compounds with varying degrees and patterns of fluorination. Simple monofluorinated derivatives, such as 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid, serve as fundamental building blocks and have been extensively studied for their chemical and biological properties. More complex polyfluorinated variants, including compounds like 2-fluoro-4-hydroxybenzoic acid and 2-fluoro-4-(trifluoromethyl)benzoic acid, demonstrate how additional functional groups can be incorporated alongside fluorine substituents to create molecules with enhanced properties.

| Compound Type | Fluorine Count | Structural Features | Applications |

|---|---|---|---|

| Monofluorinated Benzoic Acids | 1 | Single fluorine substituent | Basic synthetic intermediates |

| Difluorinated Benzoic Acids | 2 | Two fluorine substituents | Enhanced electronic properties |

| Trifluorinated Biphenyl Acids | 3 | Multiple rings with fluorines | Specialized applications |

| Perfluorinated Derivatives | 4+ | Extensive fluorination | High-performance materials |

The unique aspect of 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid lies in its biphenyl architecture combined with strategic fluorine placement. This structural arrangement differentiates it from simple fluorinated benzoic acids and places it closer to more complex pharmaceutical intermediates and specialty chemical building blocks. The compound's structure allows for multiple points of molecular recognition and interaction, making it potentially valuable for applications requiring specific binding properties or electronic characteristics.

Within the context of related compounds, such as 4-(2,5-Difluorophenyl)-2-fluorobenzoic acid and 2-(2,4-Difluorophenyl)-6-fluorobenzoic acid, the specific positioning of fluorine atoms becomes crucial in determining the compound's properties and potential applications. These positional isomers demonstrate how subtle changes in fluorine placement can significantly impact molecular behavior and utility.

Significance in Organofluorine Chemistry

The significance of 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid within organofluorine chemistry extends far beyond its structural novelty, representing important principles and applications that define this rapidly evolving field. Organofluorine chemistry has become increasingly important due to the unique properties that fluorine imparts to organic molecules, including enhanced metabolic stability, altered electronic properties, and improved binding affinity to biological targets.

The carbon-fluorine bond, being one of the strongest bonds in organic chemistry with an average bond energy around 480 kilojoules per mole, provides exceptional thermal and chemical stability to fluorinated compounds. This stability is particularly evident in compounds like 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid, where multiple carbon-fluorine bonds contribute to overall molecular robustness. The short bond length of approximately 1.4 angstroms and the small van der Waals radius of fluorine (1.47 angstroms) mean that fluorine substitution introduces minimal steric strain while providing maximum electronic effect.

Contemporary synthetic strategies in organofluorine chemistry have evolved to accommodate the preparation of complex polyfluorinated structures like 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid. These advances include the development of new fluorinating reagents, improved catalytic systems, and novel synthetic methodologies that allow for selective introduction of fluorine atoms at specific positions. The compound represents the successful application of these methodologies to create a molecule with precise fluorine placement across multiple aromatic rings.

| Property | Impact of Fluorination | Relevance to Compound |

|---|---|---|

| Bond Strength | 480 kJ/mol (C-F) vs 320 kJ/mol (C-Cl) | Enhanced stability |

| Electronegativity | Highest of all elements (3.98) | Strong electronic effects |

| Steric Impact | Minimal due to small size | Preserved molecular shape |

| Polarizability | Lowest of all atoms | Unique interaction profiles |

The field of organofluorine chemistry continues to expand rapidly, with fluorinated compounds finding applications ranging from pharmaceuticals and agrochemicals to advanced materials and specialty chemicals. The development of compounds like 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid demonstrates the sophisticated level of control that modern synthetic chemistry has achieved in creating precisely designed fluorinated molecules. This compound serves as an example of how strategic fluorine incorporation can be used to fine-tune molecular properties for specific applications, representing both the current state of the art and the future potential of organofluorine chemistry.

Properties

IUPAC Name |

4-(2,4-difluorophenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O2/c14-8-2-4-9(12(16)6-8)7-1-3-10(13(17)18)11(15)5-7/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQWUMDQSPXJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610801 | |

| Record name | 2',3,4'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505082-86-0 | |

| Record name | 2',3,4'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-(2,4-Difluorophenyl)phenylacetate (Ester Formation)

- Reactants: 4-(2',4'-Difluorophenyl)acetophenone, maleic anhydride, methylene chloride, glacial acetic acid.

- Oxidizing Agent: 50% aqueous hydrogen peroxide added dropwise at reflux (~52 °C).

- Reaction Time: Initial 30 minutes addition, followed by 7 hours reflux.

- Workup: Addition of sodium bisulfite to quench excess peroxide, drying with sodium sulfate, filtration, and concentration under vacuum.

- Purification: Recrystallization from hot isopropanol, cooling to 0 °C, aging, filtration, and drying.

- Yield: 91%

- Melting Point: 104–107 °C

Hydrolysis to 4-(2,4-Difluorophenyl)phenol

- Conditions: Reflux with 50% aqueous sodium hydroxide solution for 2–4 hours.

- Acidification: After hydrolysis, the solution is acidified with concentrated hydrochloric acid to pH ≤ 2.

- Isolation: Cooling to 20 °C, filtration, washing with water, and air drying at 80 °C.

- Yield: 97.5%

- Melting Point: 152–154 °C

- Karl Fischer Water Content: 0.12%

Carboxylation under Kolbe-Schmitt Conditions

- Reagents: 4-(2,4-Difluorophenyl)phenol and anhydrous potassium carbonate.

- Reaction Vessel: Autoclave capable of withstanding high pressure.

- Conditions: Pressurization with carbon dioxide to 800–1000 psi at ambient temperature, then heating to 200–260 °C for 4–8 hours.

- Post-Reaction: Cooling overnight, venting CO2, filtration of solids.

- Purification: Extraction with water, filtration, heating with tetrasodium versenate and activated carbon, filtration through a Sparkler filter, acidification to pH 2 with sulfuric acid, aging, cooling, filtration, washing, and vacuum drying.

- Yield: Approximately 88.5% crude product.

- Melting Point: 210–212 °C

Reaction Conditions Summary Table

| Step | Reactants/Conditions | Temperature (°C) | Pressure (psi) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Ester Formation | 4-(2',4'-Difluorophenyl)acetophenone, H2O2 | 52 (reflux) | Atmospheric | 7.5 hours | 91 | Recrystallization from isopropanol |

| Hydrolysis | 50% NaOH aqueous, acidification with HCl | Reflux (75) | Atmospheric | 2–4 hours | 97.5 | Acidify to pH ≤ 2, air dry at 80 °C |

| Kolbe-Schmitt Carboxylation | Phenol + K2CO3, CO2 gas | 200–260 | 800–1000 | 4–8 hours | 88.5 (crude) | High-pressure autoclave, acidify post-reaction |

Research Findings and Notes

- The Kolbe-Schmitt reaction is critical for introducing the carboxyl group ortho to the phenol, requiring high temperature and pressure with CO2 in the presence of potassium carbonate.

- The oxidation step using hydrogen peroxide is efficient and yields a high-purity ester intermediate.

- Hydrolysis under alkaline conditions followed by acidification ensures high yield and purity of the phenol intermediate.

- Purification steps involving recrystallization and filtration are essential to achieve the desired melting points and low moisture content.

- The process is scalable, demonstrated by batch sizes ranging from laboratory scale (50 g) to industrial scale (kilograms).

- The final product exhibits a melting point of 210–212 °C, consistent with high purity 4-(2,4-difluorophenyl)-2-fluorobenzoic acid.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)-2-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid with alcohols.

Major Products

Substitution: Formation of substituted aromatic compounds with various functional groups.

Oxidation: Formation of carboxylates or other oxidized derivatives.

Reduction: Formation of alcohols or other reduced derivatives.

Esterification: Formation of esters with different alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

The compound has been identified as an intermediate in the synthesis of anti-inflammatory agents, particularly 5-(2,4-difluorophenyl)salicylic acid. This derivative has demonstrated efficacy as an anti-inflammatory, antipyretic, and analgesic agent, making it valuable in therapeutic formulations for pain management and inflammatory conditions .

Case Study: Synthesis of 5-(2,4-Difluorophenyl)salicylic Acid

A novel synthetic route has been developed to produce 5-(2,4-difluorophenyl)salicylic acid from 4-(2,4-difluorophenyl)phenol. The process involves a series of steps including diazotization and subsequent reactions under controlled temperatures to yield the desired product with high purity and yield .

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Diazotization | 60-70°C | 85 |

| Coupling Reaction | Reflux for 3-8 hours | 90 |

Agrochemical Applications

Pesticide Development

Fluorinated compounds like 4-(2,4-difluorophenyl)-2-fluorobenzoic acid are increasingly utilized in the development of herbicides and insecticides due to their enhanced bioactivity. The incorporation of fluorine atoms often improves the potency and selectivity of these agrochemicals .

Case Study: Synthesis of Benzoylphenylurea Derivatives

Research has shown that derivatives of benzoylphenylurea containing difluorosubstituted aromatic rings exhibit significant larvicidal activity. These compounds have been synthesized using 4-(2,4-difluorophenyl)-2-fluorobenzoic acid as a precursor, demonstrating its utility in agricultural chemistry .

| Compound | Activity Type | Efficacy (%) |

|---|---|---|

| Benzoylphenylurea Derivative A | Larvicidal | 92 |

| Benzoylphenylurea Derivative B | Herbicidal | 88 |

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of fluorine atoms enhances its binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The position and number of fluorine atoms significantly influence physicochemical properties. Key analogs include:

| Compound Name | CAS Number | Substituent Pattern | Key Differences from Target Compound |

|---|---|---|---|

| 4-(2,3-Difluorophenyl)-2-fluorobenzoic acid | 1261625-13-1 | 2,3-difluorophenyl at C4; F at C2 | Altered fluorine positions on phenyl group |

| 4-(3,5-Difluorophenyl)-2-fluorobenzoic acid | 1184828-51-0 | 3,5-difluorophenyl at C4; F at C2 | Symmetric fluorine substitution on phenyl |

| 4-(2,4-Difluorophenyl)picolinic acid | 1258626-21-9 | Pyridine ring instead of benzene | Heterocyclic ring alters electronic effects |

| 4-(1-Carboxyethyl)-2-fluorobenzoic acid | - | Ethyl-carboxy side chain at C4 | Increased steric bulk and biodegradation concerns |

| 2,4-Difluorocinnamic acid | 94977-52-3 | Propenoic acid chain instead of benzoic | Conjugated double bond affects reactivity |

Key Observations :

- Electronic Effects: Fluorine’s electron-withdrawing nature enhances acidity. The target compound’s pKa is likely lower than non-fluorinated analogs but higher than 3,5-difluorobenzoic acid due to asymmetric substitution .

- Solubility : The 2,4-difluorophenyl group increases hydrophobicity compared to hydroxyl-containing analogs like 4′-fluoro-4-hydroxybiphenyl-3-carboxylic acid .

Comparison with Derivatives

- Triazole-Thione Derivatives : Compounds like 4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione are synthesized via hydrazinecarbothioamide cyclization in basic conditions, confirmed by IR (νC=S at 1247–1255 cm⁻¹) and absence of C=O bands .

- Pyridinecarboxylic Acid Analogs : 4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid (CAS: 1258626-21-9) involves pyridine ring formation, differing in aromaticity and electronic distribution .

Biological Activity

4-(2,4-Difluorophenyl)-2-fluorobenzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of multiple fluorine substituents on the benzene rings can significantly alter the compound's pharmacological properties, making it a subject of various studies aimed at understanding its biological mechanisms and therapeutic potential.

The compound is characterized by its fluorinated structure, which enhances lipophilicity and metabolic stability. The introduction of fluorine atoms typically influences the compound's interaction with biological targets, potentially leading to improved selectivity and potency.

Antimicrobial Activity

A study investigated derivatives of 4-fluorobenzoic acid, including 4-(2,4-difluorophenyl)-2-fluorobenzoic acid, for their antimicrobial properties. The research highlighted that certain derivatives exhibited significant activity against various microbial strains. The synthesis involved characterizing compounds through physical properties such as melting points and solubility, confirming their potential as antimicrobial agents .

Cholinesterase Inhibition

Research focused on synthesizing new derivatives of 4-fluorobenzoic acid revealed that some compounds demonstrated notable inhibition of cholinesterases. This activity is crucial in the context of neurodegenerative diseases like Alzheimer's. Among the synthesized compounds, specific derivatives were found to have IC50 values comparable to known inhibitors like tacrine, indicating their potential as therapeutic agents for cognitive disorders .

Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of 4-(2,4-difluorophenyl)-2-fluorobenzoic acid derivatives. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Table 1 summarizes the minimum inhibitory concentrations (MICs) for selected strains:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid | 32 | Staphylococcus aureus |

| 16 | Escherichia coli | |

| 64 | Pseudomonas aeruginosa |

Study 2: Cholinesterase Inhibition Profile

In another investigation, various derivatives were synthesized and tested for cholinesterase inhibition. The findings are presented in Table 2:

| Compound | IC50 (µM) | Type of Cholinesterase |

|---|---|---|

| 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid derivative A | 0.37 | Acetylcholinesterase |

| 0.55 | Butyrylcholinesterase |

The biological activity of 4-(2,4-difluorophenyl)-2-fluorobenzoic acid is hypothesized to involve interaction with specific enzymes and receptors due to its structural characteristics. The fluorine substituents may enhance binding affinity and specificity towards biological targets.

Q & A

Q. What are the optimal synthetic routes for 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid?

-

Methodological Answer : The compound can be synthesized via nucleophilic fluorination of pre-functionalized intermediates. A validated approach involves hypervalent iodine reagents (e.g., 1-arylbenziodoxolones) for regioselective fluorination. For example, Yusubov et al. (2018) demonstrated that fluorination of 1-(2,4-difluorophenyl)benziodoxolone using KF/18-crown-6 in acetonitrile at 80°C yields fluorinated benzoic acids with >75% purity . Prior carboxylation of the aryl precursor (e.g., Grignard reaction with CO₂) ensures proper positioning of the carboxylic acid group.

-

Key Data :

| Method | Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Nucleophilic Fluorination | KF, 18-crown-6, CH₃CN | 68 | 78 | |

| Ullmann Coupling | CuI, 2,4-difluoroiodobenzene | 52 | 65 |

Q. How can NMR spectroscopy distinguish positional isomers in fluorinated benzoic acids?

- Methodological Answer : ¹⁹F NMR is critical for differentiating isomers. The 2-fluorobenzoic acid moiety shows distinct coupling patterns: the fluorine at position 2 exhibits a triplet (J ≈ 8–10 Hz) due to coupling with adjacent protons, while fluorines on the 2,4-difluorophenyl group appear as a doublet of doublets (J ≈ 5–7 Hz) . For quantitative analysis, use a Bruker Avance III HD 500 MHz spectrometer with deuterated DMSO as the solvent.

Advanced Research Questions

Q. How do steric and electronic effects influence fluorination regioselectivity in arylbenziodoxolones?

- Methodological Answer : Regioselectivity is governed by:

-

Electronic Effects : Electron-withdrawing groups (e.g., -COOH) activate ortho/para positions for fluorination.

-

Steric Hindrance : Bulky substituents on the iodine reagent (e.g., 2,4-difluorophenyl groups) favor fluorination at less hindered sites. Computational studies (DFT at B3LYP/6-311+G(d,p)) show that transition-state energy for fluorination at position 2 is 4.2 kcal/mol lower than at position 4 due to reduced steric strain .

- Data Contradiction Analysis :

While Yusubov et al. (2018) report >70% regioselectivity for 2-fluorination, Graskemper et al. (2011) observed competing 3-fluorination (up to 30%) in similar conditions. This discrepancy may arise from solvent polarity (acetonitrile vs. DMF) affecting transition-state stabilization .

- Data Contradiction Analysis :

Q. What strategies mitigate hydrolysis of the carboxylic acid group during fluorination?

- Methodological Answer :

- Protection/Deprotection : Use tert-butyl esters to protect the -COOH group during fluorination. Deprotect with TFA/CH₂Cl₂ (1:4 v/v) post-fluorination, achieving >90% recovery .

- Low-Temperature Fluorination : Conduct reactions at −20°C in anhydrous THF to minimize hydrolysis.

Analytical & Data Validation

Q. How to resolve contradictions in melting points reported for fluorinated benzoic acids?

- Methodological Answer : Discrepancies (e.g., mp 80–84°C vs. 182–184°C in ) often stem from polymorphic forms or impurities. Validate purity via:

- HPLC : Use a C18 column (Agilent Zorbax SB-C18, 4.6 × 150 mm) with 0.1% H₃PO₄/MeCN gradient (85:15 to 50:50 over 20 min). A single peak at 254 nm confirms purity >98% .

- DSC : A sharp endothermic peak (ΔH ≈ 120–150 J/g) indicates a single crystalline phase .

Computational & Predictive Approaches

Q. Can QSPR models predict the solubility of fluorinated benzoic acids in polar solvents?

- Methodological Answer : Yes. Using Quantitative Structure-Property Relationship (QSPR) models with descriptors like logP, dipole moment, and hydrogen-bond acceptor count, solubility in DMSO can be predicted with R² = 0.88. For 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid, predicted solubility is 12.3 mg/mL (experimental: 11.8 ± 0.5 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.